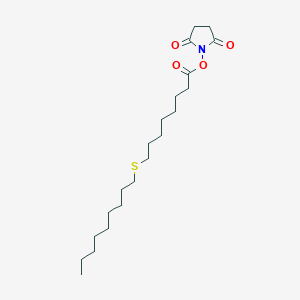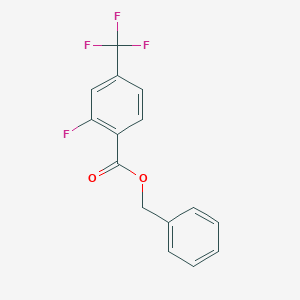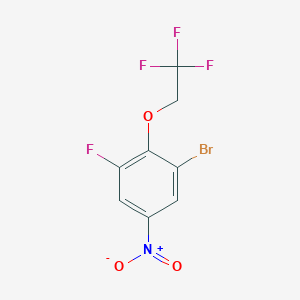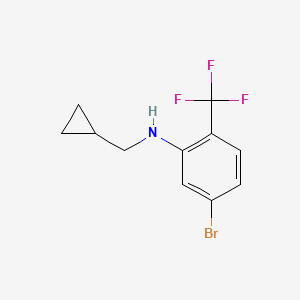
5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, a cyclobutyl group, and a trifluoromethyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline typically involves the following steps:
Cyclobutylation: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the aniline derivative.
Trifluoromethylation: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, or the aniline group can be reduced to form a corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be employed under basic or neutral conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or dehalogenated products.
Substitution: Hydroxylated or alkylated derivatives.
科学的研究の応用
5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
5-Bromo-2-(trifluoromethyl)aniline: Lacks the cyclobutyl group, which may affect its reactivity and applications.
N-cyclobutyl-2-(trifluoromethyl)aniline: Lacks the bromine atom, which may influence its chemical behavior.
5-Bromo-N-cyclobutyl-2-methyl aniline: Contains a methyl group instead of a trifluoromethyl group, which can alter its physical and chemical properties.
Uniqueness
5-Bromo-N-cyclobutyl-2-(trifluoromethyl)aniline is unique due to the combination of the bromine atom, cyclobutyl group, and trifluoromethyl group. This unique structure imparts specific reactivity and properties that can be exploited in various scientific and industrial applications.
特性
IUPAC Name |
5-bromo-N-cyclobutyl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-7-4-5-9(11(13,14)15)10(6-7)16-8-2-1-3-8/h4-6,8,16H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGMCQYZOSEBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128205.png)










